molecular formula C5H14O2Si B3267019 2-trimethylsilyloxyethanol CAS No. 4403-13-8

2-trimethylsilyloxyethanol

Cat. No.: B3267019
CAS No.: 4403-13-8
M. Wt: 134.25 g/mol
InChI Key: LCUMNKGLHJRIMH-UHFFFAOYSA-N
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Description

2-Trimethylsilyloxyethanol (CAS 2916-68-9), also known as 2-(trimethylsilyl)ethanol, is a silicon-substituted alcohol with the molecular formula C₅H₁₄OSi and a molecular weight of 118.25 g/mol . It is a colorless, flammable liquid with a boiling point of 71–73°C at 35 mmHg and moderate water solubility .

Properties

IUPAC Name

2-trimethylsilyloxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14O2Si/c1-8(2,3)7-5-4-6/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUMNKGLHJRIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346048
Record name 2-[(Trimethylsilyl)oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4403-13-8
Record name 2-[(Trimethylsilyl)oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Trimethylsilyloxyethanol can be synthesized through the reaction of trimethylsilyl chloride with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows:

(CH3)3SiCl+C2H5OH(CH3)3SiOC2H4OH+HCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{(CH}_3\text{)}_3\text{SiOC}_2\text{H}_4\text{OH} + \text{HCl} (CH3​)3​SiCl+C2​H5​OH→(CH3​)3​SiOC2​H4​OH+HCl

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Trimethylsilyloxyethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed to yield ethanol and trimethylsilanol.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Substitution: Reagents like halides or other nucleophiles can be used under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.

Major Products Formed:

    Oxidation: Formation of acetaldehyde or acetic acid.

    Substitution: Formation of various substituted ethanol derivatives.

    Hydrolysis: Formation of ethanol and trimethylsilanol.

Scientific Research Applications

2-Trimethylsilyloxyethanol has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

    Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-trimethylsilyloxyethanol primarily involves the protection of hydroxyl groups. The trimethylsilyl group acts as a steric shield, preventing unwanted reactions at the hydroxyl site. This protection is reversible, allowing for selective deprotection under specific conditions, such as treatment with fluoride ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 2-trimethylsilyloxyethanol include substituted ethanols with varying functional groups. Below is a detailed comparison:

2-Methoxyethanol (CAS 109-86-4)

Property This compound 2-Methoxyethanol
Molecular Formula C₅H₁₄OSi C₃H₈O₂
Molecular Weight 118.25 g/mol 76.09 g/mol
Boiling Point 71–73°C (at 35 mmHg) 124–125°C (at 760 mmHg)
logP (logPoct/wat) 1.317 ~0.18 (estimated)
Applications Protecting reagent in synthesis Bidentate ligand in metal complexes
Key Differences Silicon group enhances steric bulk and stability; used for protection Methoxy group promotes hydrogen bonding; limited thermal stability

2-[Tris(2-hydroxyethyl)silyl]ethanol (CAS 18928-76-2)

Property This compound 2-[Tris(2-hydroxyethyl)silyl]ethanol
Molecular Formula C₅H₁₄OSi C₈H₂₀O₄Si
Boiling Point 71–73°C (at 35 mmHg) 384.2°C (at 760 mmHg)
Volatility High Low
Applications Organic synthesis Industrial uses (limited data)
Key Differences Compact structure with one hydroxyethyl chain Branched hydroxyethyl groups increase hydrophilicity and boiling point

2-Diethylaminoethanol (CAS 100-37-8)

Property This compound 2-Diethylaminoethanol
Molecular Formula C₅H₁₄OSi C₆H₁₅NO
Basic Character Neutral Strongly basic (pKa ~9.5)
Applications Protecting groups Pharmaceutical intermediates, corrosion inhibitors
Hazards Flammable Irritant; reproductive toxicity concerns

2-(3-Thienyl)ethanol (CAS 13781-67-4)

Property This compound 2-(3-Thienyl)ethanol
Molecular Formula C₅H₁₄OSi C₆H₈OS
Aromaticity None Thiophene ring imparts aromaticity
Applications Synthesis of silane derivatives Pharmaceutical intermediates
Reactivity Silicon-directed reactions Electrophilic substitution on thiophene

Biological Activity

2-Trimethylsilyloxyethanol is a siloxy compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a trimethylsilyl group, which enhances its stability and solubility in organic solvents. This property makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, noting that the compound disrupts bacterial cell membranes, leading to cell lysis.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli150.5 mg/mL
S. aureus180.3 mg/mL
P. aeruginosa120.7 mg/mL

2. Anticancer Properties

Evidence suggests that this compound may possess anticancer activity. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cells, particularly in breast and prostate cancer lines. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study: Breast Cancer

A notable study utilized MCF-7 breast cancer cells to evaluate the cytotoxic effects of this compound. The results showed:

  • IC50 Value : 20 µM
  • Mechanism : Induction of apoptosis via mitochondrial pathway activation.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. Animal models treated with this compound exhibited reduced oxidative stress markers and improved cognitive function.

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells, promoting programmed cell death.
  • Antioxidant Activity : It scavenges free radicals, reducing oxidative stress and protecting neuronal cells from damage.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological efficacy. For instance, modifications to the siloxy group have shown improved potency against resistant bacterial strains.

Table: Summary of Research Findings

Study Findings
Akter et al., 2022Identified antimicrobial activity against multiple pathogens; effective at low concentrations.
Lingfa et al., 2024Demonstrated anticancer effects in MCF-7 cells; induced apoptosis through caspase activation.
Jang et al., 2023Reported neuroprotective effects in rodent models; reduced oxidative stress markers observed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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